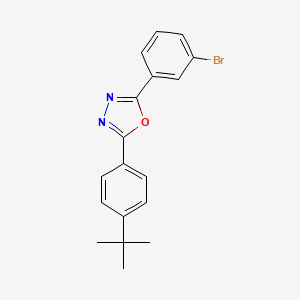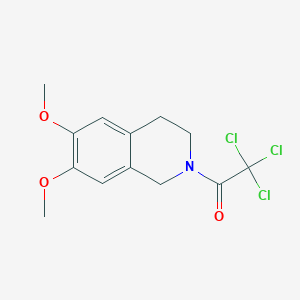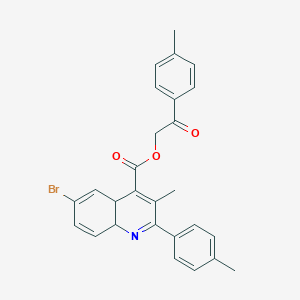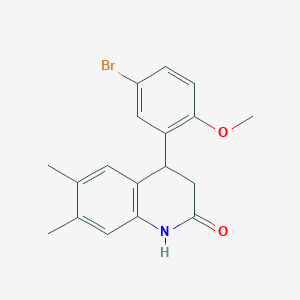
2-(3-bromophenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(3-bromophenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. In
Aplicaciones Científicas De Investigación
Synthesis and Photophysics
A novel green light emitting 1,3,4-oxadiazole derivative has been synthesized and characterized for its thermal, photophysical, and electrochemical properties. Its fluorescence resonance energy transfer (FRET) efficiency was studied using core-shell ZnSe/ZnS quantum dots, revealing strong dipole-dipole interaction and high FRET efficiency (Pujar et al., 2017).
Structure-Property Relationships in OLED Materials
The 2,5 disubstituted-1,3,4-oxadiazoles, including the compound , are intensively used as electron transport materials in organic light emitting diodes (OLEDs). Studies focusing on their crystal structures have led to a better understanding of structure-property relationships, crucial for enhancing OLED performance (Emmerling et al., 2012).
Optical Properties of Ethynyl Extended Oxadiazoles
The synthesis of ethynyl extended oxadiazoles, including derivatives of 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole, demonstrated significant shifts in UV-Vis absorption and photoluminescence spectra. These properties are essential for applications in optoelectronic devices (Hughes et al., 2004).
Electron Transport and Hole-Blocking Materials
Synthesized oxadiazole derivatives have shown promise as electron-transporting or hole-blocking materials for organic optoelectronic devices. Their good thermal stability and low orbital levels make them suitable for such applications (Liu et al., 2007).
Fluorescent Chemosensor for Zn2+
A novel 1,3,4-oxadiazole-based fluorescent chemosensor has been designed for detecting Zn2+ in aqueous solutions. This application is crucial in biological contexts, such as imaging Zn2+ in living cells, highlighting the compound's utility in bio-imaging and analytical chemistry (Zhou et al., 2012).
Hole-Blocking Material for Organic Light-Emitting Diodes
1,3,4-oxadiazole systems, including the compound of interest, have been used to fabricate light-emitting diodes (LEDs). These studies focus on their utility as electron-injection/hole-blocking layers in the LEDs, showing improvements in device efficiency and performance. This application underscores the compound's potential in the development of advanced lighting technologies (Wang et al., 2001).
Organic Light-Emitting Diode (OLED) Materials
2,5-diphenyl-1,3,4-oxadiazoles, including the subject compound, are crucial in the development of donor-acceptor fluorophores for OLEDs. Their ability to exhibit thermally activated delayed fluorescence (TADF) makes them significant for improving the efficiency and performance of OLEDs (Cooper et al., 2022).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBMLIUPPQEWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3932069.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(3-methoxypyridin-2-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3932072.png)
![1-(2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-phenylethanone](/img/structure/B3932074.png)
![4-(3-chlorophenoxy)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3932076.png)
![4-[(2-aminophenyl)amino]-5-nitrophthalonitrile](/img/structure/B3932084.png)
![11-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932100.png)
![2-(2-thienyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932111.png)
![ethyl [(5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B3932122.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932130.png)


![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)
